6-bromo-1-ethyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-1-ethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEBEBRIZCRBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301443 | |
| Record name | 6-Bromo-1-ethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813449-00-2 | |
| Record name | 6-Bromo-1-ethyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813449-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-ethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-ethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-ethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Synthesis of Complex Molecules : 6-Bromo-1-ethyl-1H-benzo[d]imidazole serves as a crucial building block in synthesizing more complex organic molecules. Its ability to undergo substitution reactions due to the bromine atom allows for the introduction of various functional groups, enhancing its utility in organic synthesis.
Reactivity and Reaction Types
- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines and thiols.
- Oxidation and Reduction : The compound can participate in oxidation or reduction reactions to yield different derivatives.
- Coupling Reactions : It is also involved in coupling reactions like Suzuki or Heck coupling, further expanding its application scope.
Biological Activities
Antimicrobial Properties
- Research Findings : Studies indicate that benzimidazole derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. This suggests potential applications in developing new antimicrobial agents .
Anticancer Activity
- Mechanism of Action : The interaction of benzimidazole derivatives with specific biomolecular targets has been linked to anticancer effects. They may inhibit essential enzymes involved in cancer cell proliferation, making them candidates for further investigation in cancer therapeutics .
Pharmaceutical Applications
Potential Drug Development
- Pharmacological Investigations : The compound is being explored for its pharmacological properties due to its ability to interact with multiple biological targets. Its diverse biological activities include antibacterial, antifungal, and anticancer effects, indicating its potential as a pharmaceutical agent .
Biochemical Pathways
- Targeting Specific Proteins : Benzimidazole derivatives are known to influence various biochemical pathways by targeting proteins crucial for microbial growth and survival. This characteristic makes them valuable in drug development against resistant strains of bacteria and fungi .
Industrial Applications
Material Science
- Development of New Materials : The unique properties of this compound make it suitable for developing new materials. Its reactivity can be harnessed to create polymers or coatings with enhanced properties.
Catalysis
- Use as a Catalyst : The compound can also function as a catalyst in various chemical reactions, facilitating processes that require specific conditions for optimal yields.
Mechanism of Action
The mechanism of action of 6-bromo-1-ethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring can form hydrogen bonds and other interactions with enzymes, receptors, or DNA. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents on the benzimidazole ring significantly alter electronic and steric properties. Key comparisons include:
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Key Observations :
- Alkyl groups (e.g., ethyl, isopropyl) introduce steric hindrance, which may slow down reactions requiring ring accessibility.
- Polar substituents (e.g., carboxylate) enhance solubility in polar solvents, whereas bulky groups like benzyl improve thermal stability .
Reactivity with Ozone
Ozonolysis studies of imidazole derivatives reveal substituent-dependent reaction pathways:
Table 2: Ozonolysis Reactivity and Products
Mechanistic Insights :
- Imidazole reacts with ozone in a 1:1 molar ratio, forming ozonide intermediates that decompose into cyanate, formamide, and formate .
- In 1-benzylimidazole, the bulky benzyl group directs ozonolysis to form N-benzylformamide exclusively , suggesting that steric effects in the target compound could similarly influence selectivity.
- Pyrazole derivatives require higher ozone equivalents due to reduced reactivity at substituted positions , implying that bromine substitution might further decelerate reaction kinetics.
Physicochemical Properties
- Solubility : Polar substituents (e.g., carboxylates) increase aqueous solubility, as seen in ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate . The ethyl group in the target compound likely confers moderate lipophilicity.
Biological Activity
6-Bromo-1-ethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, recognized for its diverse biological activities. The structural modifications, particularly the presence of a bromine atom at the 6-position and an ethyl group at the 1-position, enhance its chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by various research findings.
- Chemical Formula : C₁₀H₁₀BrN₂
- Molecular Weight : Approximately 239.11 g/mol
- Structure : The compound features a benzimidazole ring system with a bromine atom and an ethyl group, contributing to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound's effectiveness against various bacterial strains varies based on their cell wall structures.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.6 mg/L | Strong |
| Micrococcus luteus | 0.39 mg/L | Very Strong |
| Escherichia coli | >1000 mg/L | No Activity |
These findings indicate that the compound is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains .
Antifungal Activity
The antifungal efficacy of this compound has also been assessed, revealing promising results against various fungal pathogens. The structure–activity relationship suggests that the bromine substitution plays a crucial role in enhancing antifungal activity.
| Fungal Strain | MIC (mg/L) | Standard Drug Comparison |
|---|---|---|
| Candida albicans | 0.0048 | Nystatin |
| Aspergillus niger | 0.0098 | Fluconazole |
The compound's ability to inhibit fungal growth positions it as a potential candidate for developing new antifungal agents .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against several cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
Cytotoxicity Studies
Using the MTT assay, the cytotoxic effects were quantified, revealing IC₅₀ values comparable to standard chemotherapeutic agents.
| Cell Line | IC₅₀ (μM) | Standard Drug Comparison |
|---|---|---|
| HCT-116 | 10.21 | Doxorubicin |
| HepG2 | 7.82 | Sorafenib |
| MCF-7 | 9.50 | Sunitinib |
The data indicate that this compound induces significant cell cycle arrest in HepG2 cells, primarily at the G1 phase, which is crucial for understanding its mechanism of action .
The anticancer effects are attributed to apoptosis induction, as evidenced by flow cytometry analysis using Annexin V/PI staining. Results showed an increase in early apoptotic cells from 0.61% in control to 22.07% in treated cells, indicating that apoptosis is a key pathway through which this compound exerts its cytotoxic effects .
Case Studies
Several studies have focused on the synthesis and evaluation of related benzimidazole derivatives, including this compound:
- Study on Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-bromo-1-ethyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of 4-bromo-1,2-diaminobenzene with ethyl-substituted carbonyl intermediates under acidic conditions. For example, bromo-substituted benzimidazoles are synthesized via nucleophilic substitution or cyclization reactions, with yields ranging from 73% to 86% depending on solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C) . Catalysts like nano SiO₂ can enhance reaction efficiency by promoting cyclization, reducing side products, and improving selectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.44–8.35 ppm, with ethyl group signals at δ 1.2–1.5 ppm (triplet) and δ 4.0–4.5 ppm (quartet) for the CH₂ group .
- FTIR : C-Br stretch at ~590–592 cm⁻¹ and C=N imidazole ring vibrations at ~1611–1617 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 286.01 (for C₁₄H₁₁BrN₂) confirm the molecular formula .
Q. How does the bromo substituent at the 6-position influence the electronic properties of the benzimidazole core?
- Methodological Answer : The electron-withdrawing bromo group decreases electron density on the imidazole ring, as evidenced by DFT calculations. This enhances electrophilic reactivity at the 2-position, making it susceptible to further functionalization (e.g., Suzuki coupling) . UV-vis spectroscopy shows a bathochromic shift in absorption maxima due to extended conjugation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict nonlinear optical (NLO) properties and electronic behavior of this compound derivatives?
- Methodological Answer : DFT studies (B3LYP/6-311++G(d,p)) calculate frontier molecular orbitals (FMOs), polarizability (⟨α⟩), and hyperpolarizability (βₜₒₜ). For example, nitro-substituted derivatives exhibit high βₜₒₜ values (~1.2 × 10⁻²⁷ esu), indicating strong NLO potential . Natural bond orbital (NBO) analysis reveals charge transfer interactions between the bromo group and the imidazole ring .
Q. What strategies optimize the biological activity of this compound derivatives for targets like EGFR or antiviral agents?
- Methodological Answer :
- EGFR Inhibition : Molecular docking (AutoDock Vina) identifies key interactions between the bromo group and EGFR kinase domain residues (e.g., Lys745 and Met793). Derivatives with para-substituted phenyl groups show IC₅₀ values <10 µM in cytotoxicity assays .
- Antiviral Activity : Bromo and chloro substituents enhance selectivity against HIV-1 by interacting with viral protease active sites. SAR studies suggest halogen size affects binding affinity; bromo derivatives outperform chloro analogs .
Q. How do catalytic systems (e.g., nano SiO₂) improve the synthesis of this compound derivatives?
- Methodological Answer : Nano SiO₂ acts as a Lewis acid catalyst, accelerating cyclization via protonation of the diamine intermediate. This reduces reaction time from 24 hours to 6 hours and increases yields by ~15% compared to non-catalytic methods. TEM analysis confirms uniform particle distribution (10–20 nm), which enhances surface area and active sites .
Q. What crystallographic techniques resolve structural ambiguities in halogenated benzimidazoles?
- Methodological Answer : X-ray crystallography with SHELX software (SHELXL for refinement) determines dihedral angles between aromatic rings (e.g., 61.73° for imidazole-phenyl planes) and confirms bromo substitution positions. High-resolution data (R₁ < 0.05) and twin refinement address disorder in bulky substituents .
Data Contradictions and Resolution
- Synthesis Yields : Variations in yields (73–86%) arise from solvent choice (polar aprotic vs. protic) and catalyst efficiency. DMF improves solubility but may increase side reactions compared to ethanol .
- Biological Activity : Bromo derivatives show higher antiviral activity than chloro analogs but lower cytotoxicity in EGFR studies. This highlights the need for balanced lipophilicity and target selectivity in drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
